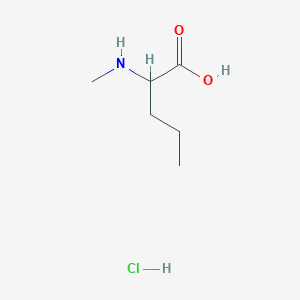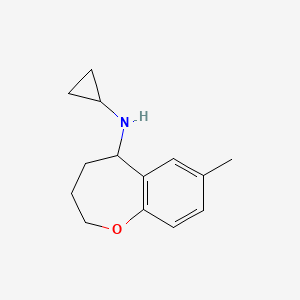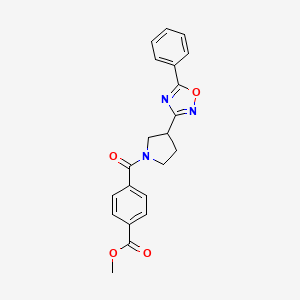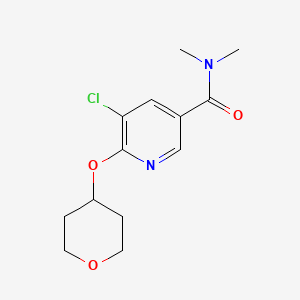
2-Chloro-N-(3-ethylsulfanylcyclopentyl)-N-methylpyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-Chloro-N-(3-ethylsulfanylcyclopentyl)-N-methylpyridine-4-carboxamide” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . Attached to this ring is a carboxamide group (a common functional group in organic chemistry involving a carbonyl (C=O) and an amine (NH2)) . The molecule also contains a cyclopentyl ring (a five-membered ring of carbon atoms) with an ethylsulfanyl group attached .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups . The pyridine ring and the cyclopentyl ring would contribute to the three-dimensionality of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could impact its solubility in different solvents .Aplicaciones Científicas De Investigación
- “AKOS016943715” could serve as a starting point for designing new drugs. Medicinal chemists can modify its structure to create analogs with improved pharmacological properties. By targeting specific biological pathways, these analogs may lead to novel treatments for diseases such as cancer, inflammation, or infectious diseases .
- Inflammation plays a crucial role in various health conditions. Researchers can explore whether “AKOS016943715” exhibits anti-inflammatory effects. If so, it could be a potential candidate for developing anti-inflammatory drugs .
- Neuroprotective agents are essential for preventing or slowing down neurodegenerative diseases. Investigating whether “AKOS016943715” has neuroprotective properties could be valuable. It might help protect neurons from damage caused by oxidative stress, inflammation, or other factors .
- Chronic pain affects millions of people worldwide. Researchers could explore whether “AKOS016943715” interacts with pain receptors or modulates pain pathways. If it does, it might contribute to the development of novel analgesics .
- Viral infections remain a global health challenge. Scientists can investigate whether “AKOS016943715” exhibits antiviral activity against specific viruses. If successful, it could be a potential antiviral drug candidate .
- Metabolic disorders, including obesity and type 2 diabetes, are prevalent. Researchers could study whether “AKOS016943715” affects metabolic pathways, insulin sensitivity, or adipose tissue. Understanding its impact on metabolism may lead to therapeutic interventions .
Medicinal Chemistry and Drug Development
Anti-Inflammatory Agents
Neuroscience and Neuroprotection
Pain Management
Antiviral Activity
Metabolic Disorders and Obesity
Mecanismo De Acción
Propiedades
IUPAC Name |
2-chloro-N-(3-ethylsulfanylcyclopentyl)-N-methylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2OS/c1-3-19-12-5-4-11(9-12)17(2)14(18)10-6-7-16-13(15)8-10/h6-8,11-12H,3-5,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNBAYKXKWJBOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1CCC(C1)N(C)C(=O)C2=CC(=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(3-ethylsulfanylcyclopentyl)-N-methylpyridine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-N-{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethyl}-5-methylpyridine-3-sulfonamide](/img/structure/B2812859.png)
![6-Chloro-2-fluoro-N-[1-(4-methoxy-1-methylpyrazol-3-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2812861.png)
![6-[(3,4-Dichlorophenyl)methyl]-3-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2812863.png)
![7,9-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2812865.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(benzylthio)ethan-1-one](/img/structure/B2812867.png)
![8-(3-hydroxypropyl)-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2812869.png)
![4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)morpholine](/img/structure/B2812870.png)


![2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2812876.png)


![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3,4-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2812880.png)